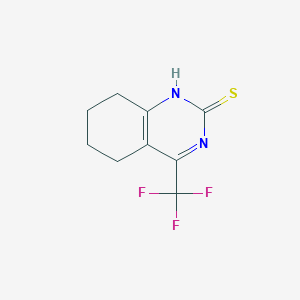

4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol

Description

Properties

IUPAC Name |

4-(trifluoromethyl)-5,6,7,8-tetrahydro-1H-quinazoline-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2S/c10-9(11,12)7-5-3-1-2-4-6(5)13-8(15)14-7/h1-4H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQQXAWOTCAVBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=S)N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of quinazoline derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . Another approach involves the use of sodium trifluoroacetate as a trifluoromethylating agent under copper-catalyzed conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize readily available starting materials and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The quinazoline ring can be reduced under hydrogenation conditions.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) are employed for hydrogenation.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Reduced quinazoline derivatives.

Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins or enzymes by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol with two analogs from the provided evidence, focusing on structural, synthetic, and inferred functional differences.

6,8-Dibromo-4-(3-hydroxybutynyl)-2-phenylquinazoline ()

- Substituents : Bromine atoms at positions 6 and 8, a 3-hydroxybutynyl group at position 4, and a phenyl group at position 2.

- Synthesis: Prepared via Sonogashira coupling (Pd(PPh₃)₄/CuI catalysis) with 56% yield and a melting point of 162–165°C .

- Key Differences: The bromine atoms increase molecular weight (contributing to higher lipophilicity) compared to the trifluoromethyl group in the target compound. The phenyl group at position 2 (aromatic and hydrophobic) contrasts with the thiol group (polar and nucleophilic), which may enhance solubility in polar solvents or enable disulfide bond formation.

4-Chloro-2-methyl-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline ()

- Substituents : Chlorine at position 4, methyl at position 2, and trifluoromethyl at position 7.

- Synthesis: Limited synthetic details are provided, but the presence of chlorine and methyl groups suggests divergent reactivity compared to the thiol-containing target compound .

- Key Differences: The chlorine atom (electron-withdrawing) at position 4 vs. trifluoromethyl in the target may alter electronic distribution, affecting binding to electron-rich biological targets. The trifluoromethyl group at position 7 (vs. position 4 in the target) could influence steric hindrance and conformational flexibility.

Structural and Functional Comparison Table

| Property/Compound | 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol | 6,8-Dibromo-4-(3-hydroxybutynyl)-2-phenylquinazoline | 4-Chloro-2-methyl-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline |

|---|---|---|---|

| Position 2 Substituent | Thiol (-SH) | Phenyl | Methyl |

| Position 4 Substituent | Trifluoromethyl (-CF₃) | 3-Hydroxybutynyl | Chlorine (-Cl) |

| Additional Groups | None | Br (6,8) | Trifluoromethyl (7) |

| Synthetic Method | Not specified | Sonogashira coupling | Not detailed |

| Polarity | High (due to -SH) | Moderate (hydroxybutynyl) | Low (methyl/chlorine) |

| Potential Reactivity | Nucleophilic (thiol) | Electrophilic (bromine) | Electrophilic (chlorine) |

Implications for Drug Design and Future Research

- Functional Group Interactions : The thiol group’s ability to form hydrogen bonds or coordinate metals may offer distinct target selectivity compared to phenyl or methyl groups.

- Computational Insights : Tools like AutoDock Vina () could model binding affinities of these compounds to enzymes like acetylcholinesterase (e.g., as seen in sesquiterpenes from ), though direct data are lacking .

Biological Activity

4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol is a heterocyclic compound notable for its unique structural features, including a trifluoromethyl group and a thiol group attached to a quinazoline ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : CHFNS

- Molecular Weight : 234.24 g/mol

- CAS Number : 318258-18-3

The biological activity of 4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, facilitating its interaction with biological membranes and proteins. The thiol group is capable of forming covalent bonds with target enzymes, potentially leading to inhibition or modulation of their activity .

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance:

- Inhibition of Topoisomerase II : Some studies have highlighted the compound's potential as a selective inhibitor of topoisomerase II (TopoII), an enzyme crucial for DNA replication and transcription. Inhibitors of TopoII are often used in cancer therapy due to their ability to induce apoptosis in cancer cells .

- Cell Line Studies : In vitro studies have demonstrated that certain derivatives can induce cell cycle arrest and apoptosis in various human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC values indicating potent activity .

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory properties. Thiol-containing compounds are known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activity of 4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol:

- Study on Topoisomerase Inhibition :

- Antiproliferative Activity :

- Mechanistic Insights :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol | Trifluoromethyl and thiol groups | Anticancer, anti-inflammatory |

| 4-(Trifluoromethyl)phenol | Trifluoromethyl group only | Limited biological activity |

| α-(Trifluoromethyl)styrene derivatives | Styrene backbone | Moderate anticancer properties |

Q & A

Basic: What are the most reliable synthetic routes for preparing 4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-2-thiol?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 4-(trifluoromethyl)tetrahydroquinazoline precursors with sulfurizing agents like Lawesson's reagent or phosphorus pentasulfide under inert conditions. Key intermediates, such as 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine (a structural analog), are synthesized using tert-butyl carbamate protection to enhance regioselectivity . Reaction optimization (e.g., solvent choice, temperature) is critical to avoid side products like over-sulfonated derivatives .

Advanced: How can reaction conditions be optimized to minimize byproducts during the synthesis of thiol-substituted tetrahydroquinazolines?

Byproduct formation (e.g., disulfides or oxidized derivatives) can be mitigated by:

- Stoichiometric control : Limiting excess sulfurizing agents.

- Temperature modulation : Maintaining reactions at 60–80°C to balance reactivity and stability.

- Protective groups : Using tert-butyl or benzyl groups to shield reactive amines during sulfurization .

- Real-time monitoring : Employing TLC or HPLC to track reaction progress and terminate before degradation .

Basic: What computational tools are suitable for studying the binding interactions of this compound with biological targets?

AutoDock Vina is widely used for molecular docking due to its speed and accuracy in predicting binding modes. For example, studies on tetrahydroquinazoline antifolates (e.g., DHFR inhibitors) utilize Vina to simulate interactions with enzyme active sites, guided by crystallographic data from related compounds . Parameters include a grid box size of 25 ų centered on the target's binding pocket and Lamarckian genetic algorithms for pose optimization .

Advanced: How can molecular dynamics (MD) simulations enhance understanding of this compound's stability in enzyme complexes?

MD simulations (e.g., using GROMACS or AMBER) can assess conformational stability over microsecond timescales. For DHFR inhibitors, simulations reveal critical hydrogen bonds between the thiol group and conserved residues (e.g., Asp94 in Pneumocystis carinii DHFR). Free energy perturbation (FEP) calculations further quantify binding affinity changes upon structural modifications .

Basic: What in vitro assays are recommended for evaluating this compound's biological activity?

- Enzyme inhibition : DHFR activity assays using UV-Vis spectroscopy to monitor NADPH oxidation at 340 nm .

- Antimicrobial testing : Broth microdilution assays (CLSI guidelines) against pathogens like S. aureus or E. coli.

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to determine IC₅₀ values .

Advanced: How do structural modifications at the 2-thiol position affect bioactivity?

Introducing substituents like methyl or aryl groups at the thiol position can enhance lipophilicity and target affinity. For example:

- Methylation : Increases metabolic stability but may reduce DHFR binding due to steric hindrance.

- Aryl substitution : Electron-withdrawing groups (e.g., nitro) improve enzymatic inhibition by strengthening hydrogen bonds.

Structure-activity relationship (SAR) studies should combine synthesis, X-ray crystallography, and docking to validate modifications .

Basic: What spectroscopic techniques are essential for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., δ 2.5–3.5 ppm for tetrahydro ring protons).

- FT-IR : Thiol S-H stretch at ~2550 cm⁻¹.

- HRMS : Exact mass validation (e.g., [M+H]⁺ for C₁₀H₁₀F₃N₃S: 258.0582) .

Advanced: How can crystallographic data resolve contradictions in proposed molecular conformations?

Single-crystal X-ray diffraction provides unambiguous structural validation. For example, crystallography of DHFR complexes revealed that the thiol group forms a critical hydrogen bond with Asp94, disproposing earlier docking-based models where the trifluoromethyl group dominated interactions . Synchrotron sources (λ = 0.7–1.0 Å) enhance resolution for small molecules .

Basic: What precautions are necessary when handling the thiol group in this compound?

- Storage : Under nitrogen at –20°C to prevent oxidation.

- Work environment : Use gloveboxes or Schlenk lines for air-sensitive steps.

- Stability testing : Monitor via TGA and DSC to assess decomposition thresholds .

Advanced: How can isotopic labeling (e.g., ³⁴S) aid in mechanistic studies of thiol reactivity?

Isotopic labeling tracks sulfur participation in reactions. For example, ³⁴S-labeled thiols clarify whether disulfide formation occurs via radical or nucleophilic pathways. MS/MS fragmentation patterns and kinetic isotope effects (KIEs) provide mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.